3-(丙-2-炔-1-基)戊烷-2,4-二酮

描述

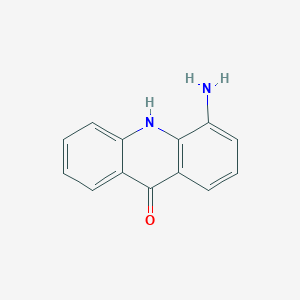

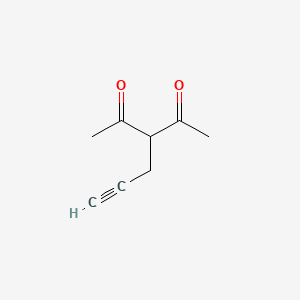

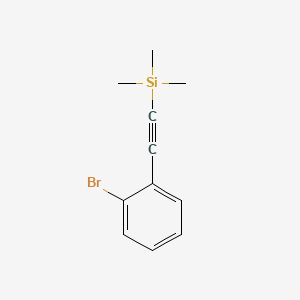

3-(Prop-2-yn-1-yl)pentane-2,4-dione is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Prop-2-yn-1-yl)pentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Prop-2-yn-1-yl)pentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学选择性合成

3-(1,3-二噻烷-2-亚烷基)戊烷-2,4-二酮,3-(丙-2-炔-1-基)戊烷-2,4-二酮的衍生物,用于化学选择性硫缩醛化。该过程包括在无溶剂条件下将选定的醛和脂肪族酮转化为相应的二硫缩醛。该方法以其化学选择性著称,特别是在芳香醛或脂肪族酮与芳香酮之间进行区分 (Ouyang et al., 2006)。

结构和热性能

已经研究了 β-二酮的氰基取代偶氮衍生物(包括 3-(丙-2-炔-1-基)戊烷-2,4-二酮衍生物)的结构和热性能。这些化合物表现出高热稳定性和明显的相变温度,如在 HL1–3 和 [Pd(L2)2] 等衍生物中观察到的 (Mahmudov et al., 2011)。

二硫醇-2-亚烷基衍生物的合成

研究集中在合成 3-(丙-2-炔-1-基)戊烷-2,4-二酮的各种衍生物,例如 3-(4-甲基-1,3-二硫醇-2-亚烷基)戊烷-2,4-二酮。对这些化合物进行了表征,以了解它们在有机合成中的潜力,并使用红外和 1H NMR 光谱进行了分析 (Zhang Li-jian, 2006)。

形成镍(II)配合物

与 3-(丙-2-炔-1-基)戊烷-2,4-二酮密切相关的戊烷-2,4-二酮已被用于形成具有潜在抗菌、抗真菌、抗氧化和抗癌活性的镍配合物。这项研究为这些化合物的药物应用开辟了道路 (Gulea et al., 2020)。

理化和溶剂变色性质

已经对戊烷-2,4-二酮的偶氮衍生物(3-(丙-2-炔-1-基)戊烷-2,4-二酮的密切类似物)进行了研究,探索了它们的理化和溶剂变色性质。这些性质对于理解这些化合物在不同溶剂和环境条件下的行为至关重要 (Mahmudov et al., 2011)。

与甲醛反应

戊烷-2,4-二酮与甲醛的反应导致各种缩合产物。该反应途径对于理解合成有机化学中的反应性和潜在应用至关重要 (Kennedy & Mcmurry, 1969)。

席夫碱的合成

研究包括由 3,4-二氨基吡啶与 3-乙氧基亚乙烯基-2,4-戊二酮(与 3-(丙-2-炔-1-基)戊烷-2,4-二酮密切相关)反应生成的不对称席夫碱的合成。这些研究为有机化学和材料科学领域做出了贡献 (Opozda et al., 2006)。

光谱表征

已经对 3-(二茂铁甲基)戊烷-2,4-二酮等衍生物进行了光谱表征研究。这些研究对于理解这些化合物的电子和结构性质至关重要 (Lapić et al., 2011)。

氢键强度分析

已经使用密度泛函理论 (DFT) 计算研究了衍生物的烯醇形式的氢键强度和振动赋值。这项研究有助于理解分子结构和键合特征 (Zahedi-Tabrizi et al., 2015)。

晶体结构分析

已经分析了 3-[双(甲硫基)亚甲基]戊烷-2,4-二酮等衍生物的晶体结构和构象,以了解它们的分子几何结构和在材料科学中的潜在应用 (Jarvis & Taylor, 1979)。

安全和危害

Safety information for 3-(Prop-2-yn-1-yl)pentane-2,4-dione indicates that it is classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

作用机制

- The primary targets of 3-(prop-2-yn-1-yl)pentane-2,4-dione are not explicitly mentioned in the literature. However, it’s essential to note that both the starting material and the product can act as photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂˙⁻) during visible-light-induced reactions .

Target of Action

Its environmental context plays a crucial role in determining its overall action . 🌟

生化分析

Biochemical Properties

3-(Prop-2-yn-1-yl)pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to enzyme inhibition or activation . Additionally, 3-(Prop-2-yn-1-yl)pentane-2,4-dione can form complexes with metal ions, which may further influence its biochemical activity .

Cellular Effects

The effects of 3-(Prop-2-yn-1-yl)pentane-2,4-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism . For example, it can upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, 3-(Prop-2-yn-1-yl)pentane-2,4-dione exerts its effects through several mechanisms. One primary mechanism involves the inhibition of key enzymes by forming covalent bonds with their active sites . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions. Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in the activation or repression of specific genes, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Prop-2-yn-1-yl)pentane-2,4-dione can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, the degradation products may exhibit different biochemical activities compared to the parent compound . Long-term studies have shown that prolonged exposure to 3-(Prop-2-yn-1-yl)pentane-2,4-dione can lead to adaptive responses in cells, such as the upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of 3-(Prop-2-yn-1-yl)pentane-2,4-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant capacity and improved cellular function . At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range triggers a significant biological response . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its toxicity .

Metabolic Pathways

3-(Prop-2-yn-1-yl)pentane-2,4-dione is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, potentially causing oxidative damage . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 3-(Prop-2-yn-1-yl)pentane-2,4-dione is transported and distributed through specific mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 3-(Prop-2-yn-1-yl)pentane-2,4-dione within tissues can vary, with higher concentrations often found in metabolically active organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-(Prop-2-yn-1-yl)pentane-2,4-dione plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or binding to targeting signals . In the mitochondria, it can influence energy production and oxidative phosphorylation . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression and cellular responses .

属性

IUPAC Name |

3-prop-2-ynylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBJQLKQIUOQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC#C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408793 | |

| Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38352-74-8 | |

| Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)

![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)

![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)